PD-1-IN-25

11β-HSD1 inhibition Metabolic disease EC50

PD-1-IN-25 is a potent inhibitor of the PD-1/PD-L1 interaction with an IC50 of 10.2 nM in HTRF assays. It promotes CD8+ T cell activation and delays tumor growth in preclinical models. Ideal for immuno-oncology research. For research use only; not for human use.

Molecular Formula C37H35ClF2N2O9
Molecular Weight 725.1 g/mol
Cat. No. B12371491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1-IN-25
Molecular FormulaC37H35ClF2N2O9
Molecular Weight725.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6
InChIInChI=1S/C37H35ClF2N2O9/c1-20-25(23-8-9-28-31(14-23)48-11-10-47-28)6-3-7-26(20)37(39,40)51-30-15-29(49-19-22-5-2-4-21(12-22)16-41)24(13-27(30)38)17-42-33-35(45)34(44)32(18-43)50-36(33)46/h2-9,12-15,32-36,42-46H,10-11,17-19H2,1H3/t32-,33+,34-,35-,36?/m1/s1
InChIKeyXWDCDNGWIWXWIW-SGINOMJUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile: A Potent 11β-HSD1 Inhibitor for Metabolic Disease Research Procurement


The compound 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile is a synthetic, non-steroidal small molecule featuring a complex polycyclic core with a glucopyranosylamine moiety, a difluoromethoxy linker, and a benzonitrile group . Its primary pharmacological target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the local regeneration of active cortisol from inert cortisone in metabolic tissues, making it a key target for the treatment of type 2 diabetes, obesity, and metabolic syndrome [1]. While the compound has not been assigned a common name or CAS number in major public chemical databases, it is cataloged by a commercial vendor with a molecular formula of C37H35ClF2N2O9 and a molecular weight of 725.1 g/mol, and is intended exclusively for research purposes .

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile: Why In-Class 11β-HSD1 Inhibitors Are Not Interchangeable and Require Quantitative Verification


11β-HSD1 inhibitors are a chemically diverse class, and even compounds within the same structural series can exhibit significant, sometimes orders-of-magnitude, differences in potency, isoform selectivity, and off-target profiles [1]. For instance, within a single patent family, the IC50 for human 11β-HSD1 can range from sub-nanomolar (e.g., 0.12 nM) to over 300 nM, demonstrating that minor structural modifications drastically alter target engagement [1]. Furthermore, selectivity over the type 2 isozyme (11β-HSD2), which has an opposing physiological role in the kidney, is a critical safety parameter [2]. Generic substitution without head-to-head comparative data on these key parameters can lead to failed experiments due to insufficient potency, unexpected off-target effects, or a lack of the desired therapeutic window in vivo. The quantitative evidence below provides the necessary data to justify the selection of this specific compound over its closest analogs.

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile: Head-to-Head Quantitative Differentiation Data vs. Comparators


Human 11β-HSD1 Inhibitory Potency (EC50): Comparative Analysis Against In-Class Reference Compound

The target compound demonstrates nanomolar inhibitory potency against human 11β-HSD1, with an EC50 of 121 nM [1]. This potency places it in a similar range to established research tool compounds. For comparison, the well-characterized inhibitor BVT.2733 exhibits an IC50 of 3341 nM (3.34 µM) against the human enzyme in a comparable in vitro assay . This represents an approximate 27.6-fold higher potency for the target compound. This difference is significant for experimental design, as lower concentrations are required to achieve full target engagement, potentially minimizing solvent-related artifacts or off-target interactions.

11β-HSD1 inhibition Metabolic disease EC50 Enzyme assay

Murine 11β-HSD1 Inhibitory Potency (EC50): Species-Specific Activity Profile for Rodent Model Validation

For preclinical in vivo studies in rodent models, the compound's activity against the murine ortholog is critical. The target compound exhibits an EC50 of 37 nM against mouse 11β-HSD1 [1]. This represents a 3.3-fold improvement in potency on the mouse enzyme compared to its activity on the human enzyme (EC50 121 nM) [1]. In contrast, many 11β-HSD1 inhibitors, such as BVT.2733, are significantly less potent on the human enzyme than the mouse enzyme (IC50 mouse 96 nM vs. human 3341 nM) . The target compound's balanced potency profile across species simplifies the translation of in vitro findings to in vivo murine models of metabolic disease.

11β-HSD1 inhibition Metabolic disease EC50 Mouse model

Selectivity Profile: >2700-Fold Selectivity for 11β-HSD1 over the Type 2 Isozyme (11β-HSD2)

A critical differentiator for any 11β-HSD1 inhibitor is its selectivity over the type 2 isozyme, 11β-HSD2. Inhibition of 11β-HSD2 in the kidney is a known off-target liability that can lead to hypertension and hypokalemia due to mineralocorticoid receptor activation [1]. The target compound exhibits an EC50 of >100,000 nM (>100 µM) against mouse 11β-HSD2 [2]. When compared to its potency on mouse 11β-HSD1 (EC50 37 nM), this yields a selectivity index (11β-HSD2 IC50 / 11β-HSD1 IC50) of greater than 2700-fold. This high degree of selectivity is a key advantage, as it suggests a reduced risk of the mechanism-based toxicity associated with non-selective inhibitors.

11β-HSD1 inhibition Selectivity 11β-HSD2 Safety pharmacology

Off-Target Profile: CYP3A4 and CYP11B1 Inhibition Data

To further contextualize the compound's selectivity profile, its activity against key cytochrome P450 (CYP) enzymes and related steroidogenic enzymes has been assessed. The compound exhibits an IC50 of 153 nM for CYP3A4 [1] and 70 nM for CYP11B1 [2]. While these values indicate some interaction with these off-targets, they must be interpreted in the context of the compound's intended use. For in vitro experiments, the effective concentration for 11β-HSD1 inhibition (EC50 121 nM) is comparable to the CYP11B1 IC50 (70 nM), suggesting that at concentrations required for full target engagement, some inhibition of CYP11B1 may be observed. This information is crucial for designing experiments that can differentiate on-target from potential off-target effects.

Drug-drug interaction CYP3A4 CYP11B1 Off-target Selectivity

Structural Differentiation: Unique Glucopyranosylamine Moiety and Difluoromethoxy Linker

The compound's chemical structure differentiates it from common 11β-HSD1 inhibitor scaffolds like arylsulfonylpiperazines or adamantyl ureas. It features a C-aryl glucopyranosylamine moiety connected via a difluoromethoxy linker to a substituted benzodioxin-phenyl core . The presence of the difluoromethoxy group is a notable structural feature, as it is known to enhance metabolic stability and modulate lipophilicity compared to a standard methoxy group [1]. While no direct comparative PK data is available for this specific compound, this structural motif suggests a potentially distinct ADME profile compared to non-fluorinated analogs, which could translate to different in vivo half-life and tissue distribution.

Chemical structure SAR Glucopyranosylamine Difluoromethoxy

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile: Optimal Research Application Scenarios Based on Quantitative Evidence


In Vitro Validation of 11β-HSD1 Inhibition in Human and Murine Cellular Models

This compound is optimally suited for in vitro assays requiring potent and selective 11β-HSD1 inhibition in both human and mouse cellular systems. Its EC50 of 121 nM (human) and 37 nM (mouse) allows for the use of low micromolar concentrations to achieve near-complete target engagement [1]. The >2700-fold selectivity over 11β-HSD2 ensures that observed effects in metabolic cell models (e.g., adipocytes, hepatocytes) can be confidently attributed to 11β-HSD1 inhibition rather than confounding activity at the renal isozyme [2]. Researchers studying glucocorticoid metabolism, insulin resistance, or adipogenesis can use this compound as a key tool for establishing target validation and dose-response relationships.

In Vivo Pharmacodynamic Studies in Rodent Models of Metabolic Syndrome

Given its validated potency on the mouse enzyme (EC50 37 nM), this compound is a strong candidate for acute and sub-chronic in vivo studies in mice or rats [1]. The balanced potency profile across species simplifies the translation from in vitro findings to in vivo pharmacodynamic endpoints. Researchers can use this compound to investigate the effects of 11β-HSD1 inhibition on glucose tolerance, insulin sensitivity, hepatic steatosis, and body weight in diet-induced obese (DIO) or genetically modified mouse models. The high selectivity for 11β-HSD1 over 11β-HSD2 is particularly critical for these longer-term studies to avoid the confounding cardiovascular side effects associated with non-selective inhibition [2].

Comparative SAR Studies to Explore Novel 11β-HSD1 Inhibitor Chemical Space

The unique combination of a glucopyranosylamine sugar mimetic and a difluoromethoxy linker distinguishes this compound from common 11β-HSD1 inhibitor scaffolds [1]. It is an excellent probe for structure-activity relationship (SAR) studies aimed at exploring new chemical space for this target. Researchers can use this compound as a reference point to compare the potency, selectivity, and ADME properties of their own novel analogs. Its distinct structural features may confer advantages in terms of metabolic stability, tissue distribution, or binding kinetics that differ from established scaffolds, potentially opening new avenues for drug discovery in metabolic disease.

Investigating the Role of 11β-HSD1 in Non-Metabolic Tissues

Beyond its established role in metabolic syndrome, 11β-HSD1 is increasingly implicated in other pathologies, including age-related cognitive decline, glaucoma, and osteoporosis [1]. This compound's ability to potently inhibit 11β-HSD1 with high selectivity makes it a valuable tool for researchers exploring these emerging areas. For example, in neuroscience, it can be used to study the impact of local glucocorticoid reactivation on hippocampal function and memory consolidation in rodent models. Its well-characterized in vitro profile provides a solid foundation for designing and interpreting experiments in these less-established fields of 11β-HSD1 biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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